N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 1319157-23-7) is a small molecule characterized by a benzimidazole-pyrrolidine hybrid scaffold. Its molecular formula is C₁₉H₂₁Cl₂N₄O₂ (corrected from C₁₄H₁₀Cl₂N₄O in ), with a molecular weight of 364.4 g/mol. The structure comprises a 5-oxo-pyrrolidine ring substituted with a phenyl group at position 1 and a carboxamide linkage at position 2. The benzimidazole moiety at position 5 is further modified with a methoxymethyl group at position 3.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-27-12-18-22-16-8-7-14(10-17(16)23-18)21-20(26)13-9-19(25)24(11-13)15-5-3-2-4-6-15/h2-8,10,13H,9,11-12H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
OZHWVHALJDDFEQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Ring
The benzimidazole moiety is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing intermediates. For the target compound, the methoxymethyl group is introduced at the N2 position early in the synthesis to prevent steric hindrance during subsequent steps.
Key Reaction Conditions:
-
Starting Material: 4-Amino-3-nitrobenzoic acid is reduced to o-phenylenediamine using hydrogen gas (H₂) over a palladium catalyst.
-
Methoxymethylation: The amine group at position 2 is alkylated with chloromethyl methyl ether (MOM-Cl) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C.
-
Cyclization: The substituted o-phenylenediamine undergoes cyclocondensation with formic acid or triethyl orthoformate under acidic conditions (HCl/EtOH) to form the benzimidazole ring.
Yield Optimization:
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the methoxymethyl-benzimidazole intermediate in 65–72% purity.
Pyrrolidine-3-Carboxamide Synthesis
Pyrrolidine Ring Formation
The 5-oxo-pyrrolidine ring is synthesized through a cyclization reaction. A common approach involves the use of itaconic acid derivatives as starting materials due to their inherent diacid structure, facilitating ring closure.
Stepwise Procedure:
-
Itaconic Acid Derivatization: Itaconic acid (1) is treated with thionyl chloride (SOCl₂) to form the corresponding diacid chloride, which is then reacted with aniline to introduce the 1-phenyl group.
-
Cyclization: The intermediate undergoes intramolecular cyclization in the presence of a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) at 100°C to form the 5-oxo-pyrrolidine ring.
-
Carboxamide Formation: The carboxylic acid at position 3 is activated using ethyl chloroformate and coupled with ammonia or a primary amine to yield the carboxamide.
Critical Parameters:
-
Temperature: Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition; controlled heating is essential.
-
Catalyst Loading: ZnCl₂ at 10 mol% achieves optimal ring closure efficiency (78–85% yield).
Coupling of Benzimidazole and Pyrrolidine Moieties
Amide Bond Formation
The final step involves coupling the benzimidazole amine with the pyrrolidine-carboxylic acid using peptide coupling reagents.
Representative Protocol:
-
Activation of Carboxylic Acid: The pyrrolidine-3-carboxylic acid is treated with ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C.
-
Coupling Reaction: The activated acid is reacted with the benzimidazole amine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12–16 hours.
-
Workup: The crude product is washed with aqueous sodium bicarbonate (NaHCO₃) and purified via recrystallization (ethanol/water) or column chromatography.
Yield and Purity:
Optimization Strategies and Challenges
Solvent and Catalyst Selection
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | DMF or DCM | Enhances solubility of intermediates |
| Coupling Agent | EDCI/HOBt | Reduces racemization |
| Base | DIPEA | Maintains pH for efficient coupling |
Common Side Reactions
-
Over-alkylation: Occurs during methoxymethylation if excess MOM-Cl is used, mitigated by stoichiometric control.
-
Ring Opening: The pyrrolidine lactam may hydrolyze under acidic conditions, requiring neutral pH during workup.
Analytical Validation
Structural Confirmation
-
NMR Spectroscopy:
-
Mass Spectrometry: ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., m/z 421.2).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Total Yield | Purity |
|---|---|---|---|---|
| Route A | Itaconic acid | 5 | 52% | 96% |
| Route B | o-Phenylenediamine | 4 | 61% | 94% |
Route B offers higher efficiency but requires stringent temperature control during cyclization .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the benzimidazole or pyrrolidine moieties. Below is a comparative analysis based on molecular features, bioactivity, and research findings:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Bioactivity: The trifluoromethyl-thiadiazole substituent in the compound from enhances electronegativity and metabolic stability, making it suitable for enzyme inhibition.
Molecular Weight and Solubility :
- The target compound (364.4 g/mol) is lighter than most analogs, suggesting better solubility and bioavailability compared to bulkier derivatives like the cyclohexylsulfanyl analog (~495.6 g/mol).
Structural Uniqueness :
- The methoxymethyl-benzimidazole group in the target compound distinguishes it from indole- or thiadiazole-substituted analogs (e.g., ). This group may influence binding affinity to benzimidazole-specific targets, such as tubulin or helicase enzymes.
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a benzimidazole moiety, and a carboxamide functional group. This compound is part of a broader class of pyrrolidine derivatives, and its design suggests potential interactions with various biological targets, making it an interesting subject for medicinal chemistry research.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzimidazole Moiety : Known for diverse biological activities, particularly in antimicrobial and anticancer applications.
- Pyrrolidine Ring : Often associated with psychoactive properties and has been shown to influence various biological pathways.
- Carboxamide Group : Commonly found in pharmaceuticals, this group enhances the compound's solubility and bioavailability.
Biological Activity
Preliminary studies have indicated that this compound exhibits promising biological activities. The following sections detail specific areas of biological activity observed in research.
Antiproliferative Activity
The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 3.1 | Selective activity observed |
| HCT116 | 3.7 | Moderate activity noted |
| HEK 293 | 5.3 | Potential for further study |
These results indicate that the compound may inhibit cancer cell proliferation effectively, suggesting its potential as an anticancer agent .
Antioxidative Activity
In addition to its antiproliferative effects, the compound has shown antioxidative properties. It was tested alongside standard antioxidants, demonstrating improved activity in several assays . This antioxidative capability may contribute to its overall therapeutic profile, particularly in conditions where oxidative stress is a factor.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Notes |
|---|---|---|
| E. faecalis | 8 | Strong antibacterial activity against Gram-positive strains |
| S. aureus | 16 | Moderate activity observed |
These findings suggest that the compound could be developed further as an antimicrobial agent .
The mechanism through which this compound exerts its biological effects appears to involve interactions with specific molecular targets. The benzimidazole ring may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. Further research is required to elucidate the exact pathways and targets involved .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Formation of the benzimidazole core : Condensation of 4-amino-3-(methoxymethyl)aniline with a carbonyl source under acidic conditions.
Pyrrolidine ring construction : Cyclization of a pre-functionalized precursor (e.g., via Michael addition or ring-closing metathesis).
Amide coupling : Reaction of the pyrrolidine-3-carboxylic acid derivative with the benzimidazole amine using coupling agents like HATU or EDC in DMF .
- Critical Parameters : Temperature (often 60–80°C for cyclization), solvent polarity (DMF or dichloromethane), and catalyst selection (e.g., palladium for cross-coupling steps).
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the benzimidazole and pyrrolidine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
- X-ray Crystallography : Resolves conformational ambiguities (e.g., torsion angles in the pyrrolidine ring) .
- HPLC-PDA : Assesses purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent, temperature, stoichiometry) to identify optimal conditions. For example, using ethanol as a solvent may reduce side reactions vs. DMSO .
- Catalyst Screening : Evaluate Pd(0)/Pd(II) systems for coupling efficiency in benzimidazole functionalization .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. What strategies resolve contradictory spectroscopic data (e.g., NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature (VT-NMR) : Differentiates dynamic effects (e.g., rotamers) from static structural features.
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity (e.g., confirming methoxymethyl orientation) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
Q. How can biological targets be identified for this compound?
- Methodological Answer :
- Target Fishing : Use SPR (Surface Plasmon Resonance) to screen against kinase or GPCR libraries .
- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies binding partners in cellular lysates .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with enzymes like cyclooxygenase or histone deacetylases .
Q. What experimental designs assess stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- pH variations (1–13, 37°C) to assess hydrolysis susceptibility of the amide bond .
- Oxidative stress (H₂O₂) to evaluate methoxymethyl group stability .
- LC-MS/MS Monitoring : Quantify degradation products and half-life (t₁/₂) in simulated gastric fluid .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxymethyl group with trifluoromethyl or cyclopropyl to enhance metabolic stability .
- Fragment-Based Design : Synthesize truncated analogs (e.g., removing the phenyl group) to isolate pharmacophoric elements .
- Activity Cliffs : Compare IC₅₀ values across analogs to identify critical substituents (e.g., benzimidazole vs. indole derivatives) .
Data Analysis and Contradictions
Q. How to address discrepancies in biological assay results (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Replicate Experiments : Perform triplicate assays with orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
- Cell Line Validation : Ensure consistency in membrane permeability (e.g., P-gp expression levels affecting intracellular concentrations) .
- Positive Controls : Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Q. What computational tools analyze crystallographic data for conformational insights?
- Methodological Answer :
- Mercury (CCDC) : Visualize hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing the pyrrolidine ring) .
- PLATON : Analyze torsion angles and molecular packing (e.g., dimer formation via π-π stacking) .
- Mogul Geometry Check : Validate bond lengths/angles against Cambridge Structural Database entries .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
